Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 1206248-78-3
Cat. No.: VC11703779
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206248-78-3 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
| Standard InChI Key | BRGBCEIVDGSQRX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Cl |
| Canonical SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Cl |
Introduction
Structural and Molecular Characteristics
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system integrating a pyridine ring and an imidazole moiety. In methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, the chlorine atom at position 7 and the methyl ester group at position 3 introduce steric and electronic modifications that influence solubility and reactivity. The molecule’s near-planar geometry arises from conjugation between the nitrogen lone pairs and the aromatic π-system, as evidenced by computational models. Substituents at positions 3 and 7 disrupt symmetry, creating dipole moments that enhance intermolecular interactions in solid-state configurations.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
| SMILES | COC(=O)C1=CN=C2N1C=CC(=C2)Cl |
| InChI Key | BRGBCEIVDGSQRX-UHFFFAOYSA-N |
The methyl ester group at position 3 serves as a versatile handle for further functionalization, enabling the synthesis of amides, hydrazides, and other derivatives .
Synthetic Methodologies
Synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically proceeds via multi-step routes starting from substituted pyridine precursors. A common approach involves:
-
Condensation Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is chlorinated at position 7 using reagents like phosphorus oxychloride (POCl₃) under controlled conditions .
-
Esterification/Hydrolysis: The ethyl ester is transesterified to a methyl ester via acid-catalyzed methanolysis, optimizing yield through Dean-Stark water removal .
-
Purification: Recrystallization from ethanol-water mixtures isolates the product with >95% purity .
Key challenges include regioselective chlorination and minimizing side reactions at the electron-rich imidazole nitrogen. Recent advances employ rhodium-catalyzed transannulation for constructing the imidazo[1,2-a]pyridine core, though this method remains experimental for chloro-substituted derivatives .
Applications in Materials Science
The compound’s extended π-conjugation and electron-withdrawing groups make it a candidate for organic semiconductors. Key applications include:
-
Organic Light-Emitting Diodes (OLEDs): The planar structure facilitates charge transport, with emission spectra tunable via substituent modification.
-
Nonlinear Optical Materials: The chlorine atom induces asymmetric polarization, enhancing second-harmonic generation (SHG) efficiency.
Spectroscopic and Analytical Data
Although specific spectra for methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate are unpublished, related compounds exhibit:
-
¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with methyl ester signals near δ 3.9 .
-
IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 750 cm⁻¹ (C-Cl) .
-
Mass Spectrometry: Molecular ion peak at m/z 210.62, with fragmentation patterns indicating loss of COOCH₃ (59 Da) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume